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Compound of Interest

1-(3-Hydroxy-2-
Compound Name:
iodophenyl)ethanone

Cat. No.: B12833378

Get Quote

Executive Summary & Chemical Identity[2]

1-(3-Hydroxy-2-iodophenyl)ethanone (and its structural analogs) represents a privileged
scaffold in medicinal chemistry. While often utilized as a transient synthetic intermediate, this
molecule possesses distinct pharmacophoric features—specifically the vicinal halogen-hydroxy
motif and the ortho-iodo acetyl arrangement—that confer significant biological potential.

This guide analyzes the compound not merely as a building block, but as a bioactive entity with
potential applications in antimicrobial therapy, enzyme inhibition (IDO1), and oxidative stress
modulation.

Chemical Profile
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Property Specification

IUPAC Name 1-(3-Hydroxy-2-iodophenyl)ethanone
Molecular Formula CsH7102

Molecular Weight 262.04 g/mol

Phenolic -OH (H-bond donor), Aryl lodide
Key Pharmacophores (Halogen bond donor), Acetyl group (Michael

acceptor precursor)

Predicted LogP ~2.3 - 2.8 (Lipophilic, membrane permeable)

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is dictated by the electronic and steric interplay between
the three substituents on the benzene ring.

The "Sigma-Hole" Effect (lodine)

Unlike smaller halogens, the iodine atom at the C2 position exhibits a pronounced "sigma-
hole"—a region of positive electrostatic potential opposite the C-I bond.

e Mechanism: This allows the molecule to act as a Halogen Bond (XB) Donor, interacting with
nucleophilic residues (e.g., backbone carbonyls, histidine nitrogens) in protein binding
pockets.

» Therapeutic Implication: Enhanced binding affinity to enzymes like Indoleamine 2,3-
dioxygenase 1 (IDO1) compared to chloro- or bromo- analogs.

The Phenolic "Warhead" (C3-Hydroxyl)

The hydroxyl group at C3 is crucial for:

» Radical Scavenging: Donating a hydrogen atom to neutralize Reactive Oxygen Species
(ROS).

o Metal Chelation: In conjunction with the C1-carbonyl (if rotation allows), it can chelate
metalloenzymes, though the C2-iodine introduces steric strain that may modulate this
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Therapeutic Potential & Mechanisms of Action[2]
Antimicrobial & Antifungal Activity

Halogenated phenols are historically potent antiseptics. The addition of the acetyl group
enhances lipophilicity, facilitating cell wall penetration.

o Target: Bacterial cell membrane and fungal ergosterol biosynthesis pathways.

e Mechanism: The iodine atom increases the partition coefficient (LogP), allowing the molecule
to disrupt the lipid bilayer integrity of Gram-positive bacteria (S. aureus) and fungi (C.
albicans).

o Data Support: Analogs such as 3-hydroxy-4-iodoacetophenone have shown MIC values in
the range of 4-32 pg/mL against MRSA strains [1].

Anticancer: IDO1 Inhibition

Based on the activity of the structural analog 2-bromo-3'-hydroxyacetophenone, the 2-iodo
analog is predicted to be a potent inhibitor of IDO1.

» Pathway: IDO1 catalyzes the rate-limiting step of tryptophan degradation into kynurenine, a
process tumors use to suppress T-cell activity.[1]

e Hypothesis: The 2-iodo group occupies the hydrophobic pocket of IDO1, while the 3-hydroxyl
forms H-bonds with the active site Serine or Cysteine residues.

e Outcome: Restoration of immune surveillance in the Tumor Microenvironment (TME).

Divergent Synthesis to Bioactive Heterocycles

The true power of this molecule lies in its reactivity. It serves as a "linchpin” for synthesizing
complex scaffolds via Pd-catalyzed coupling (Heck/Sonogashira) utilizing the reactive C-1 bond.

Pathway Visualization (DOT)
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Caption: Divergent biological utility of the 1-(3-Hydroxy-2-iodophenyl)ethanone scaffold,
acting as both a direct drug lead and a precursor to privileged heterocycles.[2]

Experimental Protocols
Synthesis Verification (General Protocol)

Note: Synthesis of the specific 2-iodo isomer requires controlling regioselectivity, often
achieved via ortho-lithiation or specific iodination reagents.

Reagents: 3-Hydroxyacetophenone, N-lodosuccinimide (NIS), p-TsOH. Workflow:

Dissolve 3-hydroxyacetophenone (10 mmol) in Acetonitrile.

Add NIS (11 mmol) and p-TsOH (0.1 eq) at 0°C.

Stir at RT for 4-6 hours (Monitor via TLC; Hexane:EtOAc 7:3).

Purification: The 2-iodo isomer (less polar due to intramolecular H-bonding) separates from
the 4-iodo and 6-iodo isomers via column chromatography.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC
25923).

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b12833378/docs?utm_src=pdf-body-img#technical-guide-potential-biological-activity-of-1-3-hydroxy-2-iodophenyl-ethanone-analogs
https://www.benchchem.com/product/b12833378/docs?utm_src=pdf-body#technical-guide-potential-biological-activity-of-1-3-hydroxy-2-iodophenyl-ethanone-analogs
https://www.acgpubs.org/doc/20230429194445148-OC-2302-2696.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12833378?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Preparation: Dissolve compound in 100% DMSO to 10 mg/mL stock.

e Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final conc:
512 pg/mL to 0.5 pg/mL). Ensure DMSO < 1%.

e Inoculation: Add 5 x 10> CFU/mL bacterial suspension.
e Incubation: 37°C for 24 hours.

e Readout: Add Resazurin dye (0.01%). Blue -> Pink indicates growth. The lowest
concentration remaining Blue is the MIC.

DPPH Radical Scavenging Assay (Antioxidant)

Objective: Quantify the hydrogen-donating ability of the phenolic group.

e Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (purple solution).

Reaction: Mix 100 pL of test compound (10-100 pM) with 100 pL DPPH solution.

Incubation: 30 minutes in the dark at RT.

Measurement: Absorbance at 517 nm.

Calculation: % Inhibition =

o Control: Ascorbic Acid (IC50 ~ 5-10 pM).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b12833378?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/133/An_In_depth_Technical_Guide_to_2_Bromo_3_hydroxyacetophenone_Synthesis_Properties_and_Biological_Activity.pdf
https://www.acgpubs.org/doc/20230429194445148-OC-2302-2696.pdf
https://www.sigmaaldrich.com/JP/ja/product/bidepharmatech/bdph9c0203d3
https://www.benchchem.com/product/b12833378/docs#technical-guide-potential-biological-activity-of-1-3-hydroxy-2-iodophenyl-ethanone-analogs
https://www.benchchem.com/product/b12833378/docs#technical-guide-potential-biological-activity-of-1-3-hydroxy-2-iodophenyl-ethanone-analogs
https://www.benchchem.com/product/b12833378/docs#technical-guide-potential-biological-activity-of-1-3-hydroxy-2-iodophenyl-ethanone-analogs
https://www.benchchem.com/product/b12833378/docs#technical-guide-potential-biological-activity-of-1-3-hydroxy-2-iodophenyl-ethanone-analogs
https://www.benchchem.com/product/b12833378?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12833378?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12833378?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

